molecular formula C10H6ClF3N2 B11867741 2-Chloro-8-(trifluoromethyl)quinolin-4-amine CAS No. 1708160-46-6

2-Chloro-8-(trifluoromethyl)quinolin-4-amine

Cat. No.: B11867741
CAS No.: 1708160-46-6
M. Wt: 246.61 g/mol
InChI Key: UUJUCRVLVMQJJT-UHFFFAOYSA-N
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Description

2-Chloro-8-(trifluoromethyl)quinolin-4-amine is a 4-aminoquinoline derivative characterized by a quinoline core substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 7. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of quinoline-based compounds, particularly in anticancer, antiviral, and anti-inflammatory applications .

Properties

CAS No.

1708160-46-6

Molecular Formula

C10H6ClF3N2

Molecular Weight

246.61 g/mol

IUPAC Name

2-chloro-8-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C10H6ClF3N2/c11-8-4-7(15)5-2-1-3-6(9(5)16-8)10(12,13)14/h1-4H,(H2,15,16)

InChI Key

UUJUCRVLVMQJJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-(trifluoromethyl)quinolin-4-amine typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl-containing reagents. One common method includes the condensation of 2-trifluoromethylaniline with suitable carbonyl compounds under acidic conditions, followed by chlorination and amination steps .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-8-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it has been shown to inhibit microtubule polymerization, which is crucial for cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Trends

Position of -CF₃ :

  • 7-CF₃ analogues () show superior antiproliferative activity, while 8-CF₃ derivatives () are prioritized for pharmacokinetic optimization .

Amino Group Substitution: Bulky N-substituents (e.g., benzhydrylpiperazine in PL149) enhance solubility and target selectivity .

Halogen Effects :

  • Chlorine at position 2 may improve electrophilicity, facilitating covalent interactions with biological targets .

Biological Activity

2-Chloro-8-(trifluoromethyl)quinolin-4-amine is a derivative of quinoline that has garnered attention due to its diverse biological activities. Quinoline compounds are well-known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 2-Chloro-8-(trifluoromethyl)quinolin-4-amine, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Quinoline derivatives, including 2-Chloro-8-(trifluoromethyl)quinolin-4-amine, primarily exert their biological effects through interactions with various molecular targets:

  • Inhibition of DNA Synthesis : Quinoline compounds can inhibit bacterial DNA synthesis by forming a ternary complex with DNA and topoisomerase enzymes, crucial for DNA replication.
  • Microtubule Disruption : Recent studies indicate that certain derivatives can act as microtubule-targeted agents (MTAs), disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is significantly influenced by their structural components. The presence of the trifluoromethyl group at the 8-position and the chloro substituent at the 2-position enhances the compound's reactivity and biological potency.

Key Findings from SAR Studies:

  • Antitumor Activity : Compounds with similar structural motifs have demonstrated potent anticancer activity against various cell lines, including HeLa and PC3. For instance, a derivative with an IC50 value of 0.01 µM against HeLa cells was reported .
  • Selectivity : Research has shown that modifications at specific positions can lead to increased selectivity for cancer cells over non-cancerous cells, enhancing therapeutic efficacy while minimizing toxicity .

Biological Activity Overview

The following table summarizes the biological activities associated with 2-Chloro-8-(trifluoromethyl)quinolin-4-amine and related compounds:

Activity Type Description Reference
AnticancerPotent inhibitors of cell proliferation in cancer cell lines (e.g., HeLa)
AntimicrobialInhibition of bacterial growth through DNA synthesis disruption
Anti-inflammatoryModulation of inflammatory pathways via enzyme inhibition
Microtubule InhibitionDisruption of tubulin polymerization leading to apoptosis

Case Studies

  • Antitumor Efficacy : A study evaluated a series of quinoline derivatives, including those structurally similar to 2-Chloro-8-(trifluoromethyl)quinolin-4-amine. The results indicated significant growth inhibition in breast cancer cell lines compared to non-cancerous cell lines, suggesting a promising therapeutic index for these compounds .
  • Mechanistic Insights : Another investigation revealed that certain derivatives could effectively disrupt microtubule dynamics in HeLa cells, leading to G2/M phase arrest and subsequent apoptosis. This was corroborated by immunofluorescence assays demonstrating altered tubulin networks .

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